Bienvenue dans la boutique en ligne BenchChem!

Ritobegron ethyl

β3-adrenoceptor selectivity cAMP accumulation

Ritobegron ethyl (CAS 255733-81-4), also known as KUC-7483, is a synthetic, orally bioavailable, ethyl ester prodrug of the active β3-adrenoceptor (β3-AR) agonist KUC-7322. It is classified as a selective β3-AR agonist within the broader therapeutic category of agents developed for overactive bladder (OAB) syndrome.

Molecular Formula C23H31NO5
Molecular Weight 401.5 g/mol
CAS No. 255733-81-4
Cat. No. B1244052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitobegron ethyl
CAS255733-81-4
Synonymsethyl 2-(4-(2-((2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl)amino)ethyl)-2,5-dimethylphenyloxy)acetate
KUC-7483
ritobegron ethyl
Molecular FormulaC23H31NO5
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC(=C(C=C1C)CCNC(C)C(C2=CC=C(C=C2)O)O)C
InChIInChI=1S/C23H31NO5/c1-5-28-22(26)14-29-21-13-15(2)19(12-16(21)3)10-11-24-17(4)23(27)18-6-8-20(25)9-7-18/h6-9,12-13,17,23-25,27H,5,10-11,14H2,1-4H3/t17-,23-/m0/s1
InChIKeySLXOKVKOBXCWCK-SBUREZEXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ritobegron Ethyl (KUC-7483): A Selective β3-Adrenoceptor Agonist Prodrug for Overactive Bladder Research


Ritobegron ethyl (CAS 255733-81-4), also known as KUC-7483, is a synthetic, orally bioavailable, ethyl ester prodrug of the active β3-adrenoceptor (β3-AR) agonist KUC-7322 [1][2]. It is classified as a selective β3-AR agonist within the broader therapeutic category of agents developed for overactive bladder (OAB) syndrome. Ritobegron was advanced through Phase II clinical trials for OAB by Kissei Pharmaceutical and later Boehringer Ingelheim [3].

Why Ritobegron Ethyl Cannot Be Directly Substituted with Other β3-AR Agonists


Despite belonging to the same β3-adrenoceptor agonist class as mirabegron and vibegron, ritobegron ethyl exhibits a fundamentally distinct pharmacological profile defined by its prodrug nature, its quantitatively different receptor and organ selectivity, and its unique metabolic pathway that avoids cytochrome P450 (CYP)-mediated metabolism [1][2]. Substituting ritobegron with another in-class agent based solely on mechanism of action ignores critical quantitative differences in β3-AR selectivity ratios, bladder-versus-atria selectivity in vivo, and susceptibility to drug-drug interactions. These differences carry direct implications for experimental reproducibility, interpretation of in vivo efficacy models, and the pharmacological relevance of a selected research compound [3].

Quantitative Differentiation of Ritobegron Ethyl: Head-to-Head and Cross-Study Comparator Evidence


Human β3-AR Selectivity: Ritobegron vs. Mirabegron, Vibegron, and Solabegron in a Direct Comparative Cellular Assay

In a direct head-to-head comparison under identical experimental conditions in CHO-K1 cells expressing human β-AR subtypes, ritobegron demonstrated β3-AR selectivity of >124-fold versus β1-AR and 28.1-fold versus β2-AR. This selectivity profile is intermediate among the four tested agonists, being lower than vibegron (>7937-fold for both) and mirabegron (517-fold vs. β1, 496-fold vs. β2), but higher than solabegron (21.3-fold vs. β1, >362-fold vs. β2) [1]. The β3-AR EC50 of ritobegron was 80.8 ± 12.6 nM with an intrinsic activity of 0.99 ± 0.02, indicating near-full agonism at the β3-AR. Critically, unlike mirabegron and solabegron, the intrinsic activity of ritobegron decreased at lower receptor densities, a property that differentiates its pharmacological behavior from that of vibegron, which maintained full agonist activity irrespective of β3-AR density [2].

β3-adrenoceptor selectivity cAMP accumulation CHO-K1 cells overactive bladder

Organ-Level Bladder Selectivity in Rat: Ritobegron vs. Atria and Uterus

In rat isolated organ bath experiments, ritobegron exhibited 2,078-fold higher selectivity for bladder relaxation versus atrial rate increase, and 14-fold higher selectivity versus uterine contraction inhibition [1]. In vivo, ritobegron decreased intravesical pressure with an ED50 of 0.4 mg/kg without affecting heart rate and with only a slight reduction in mean blood pressure in urethane-anesthetized rats [1]. This organ-level selectivity represents a quantitative differentiation from the class-level expectation that β3-AR agonists spare cardiovascular function; the magnitude of bladder-over-atria selectivity provides a benchmark for evaluating functional selectivity in preclinical OAB models.

bladder selectivity isolated organ bath rat atria uterus in vivo cardiovascular

Prodrug-Enhanced Oral Bioavailability: Ritobegron Ethyl vs. Active Metabolite KUC-7322

Ritobegron ethyl functions as an ethyl ester prodrug designed to enhance the oral bioavailability of its active metabolite KUC-7322. In a direct pharmacokinetic comparison in rats, oral administration of ritobegron (10 mg/kg) resulted in a 10-fold increase in the plasma AUC(0-t) of KUC-7322 compared to oral administration of KUC-7322 itself at the same dose [1]. Following oral administration of ritobegron, KUC-7322 plasma concentrations rapidly reached Cmax at 0.25–0.31 h with a t₁/₂ of 0.42–1.37 h. The absolute bioavailability of KUC-7322 after oral ritobegron administration was estimated at 4%, with the active metabolite undergoing extensive glucuronide conjugation [1]. This prodrug strategy represents a quantifiable and deliberate molecular design feature that directly impacts systemic exposure and thus experimental dosing considerations.

prodrug ethyl ester bioavailability AUC KUC-7322 pharmacokinetics

Lack of CYP-Mediated Metabolism Differentiates Ritobegron from Other β3-AR Agonists in Drug-Drug Interaction Liability

Unlike mirabegron, which is metabolized by CYP3A4 and CYP2D6 and carries clinically significant CYP2D6 inhibitory liability, ritobegron is not metabolized by cytochrome P450 enzymes. In vitro studies using rat, dog, monkey, and human liver microsomes demonstrated that ritobegron is hydrolyzed to its active metabolite KUC-7322 by carboxylesterases, with no CYP-mediated metabolism detected [1]. Furthermore, neither ritobegron nor KUC-7322 inhibited CYP-mediated metabolism of probe substrates in human liver microsomes. Ritobegron did inhibit P-glycoprotein (P-gp)-mediated digoxin transport in Caco-2 cells, suggesting a distinct and more limited drug interaction profile compared to mirabegron [1][2].

cytochrome P450 drug-drug interaction CYP metabolism carboxylesterase

Differential Effects on Voiding Function: Ritobegron vs. Tolterodine in a Rat Bladder Outlet Obstruction Model

In a direct comparative study using a rat partial bladder outlet obstruction (BOO) model, ritobegron and the antimuscarinic tolterodine were evaluated for their effects on bladder function and salivary secretion. Ritobegron significantly decreased the frequency of non-voiding contractions (NVC) without affecting micturition pressure (MP) or residual volume (RV). In contrast, tolterodine dose-dependently decreased MP and increased RV. Critically, ritobegron had no effect on carbachol-induced salivary secretion, whereas tolterodine dose-dependently decreased it [1]. This differential profile—preserving voiding function while not impairing salivary secretion—distinguishes ritobegron from antimuscarinic comparators and supports its selection for studies investigating β3-AR-mediated bladder relaxation without anticholinergic side effects.

bladder outlet obstruction non-voiding contractions tolterodine salivary secretion residual volume

Monkey Bladder Selectivity and In Vivo Cardiovascular Sparing: Ritobegron's Cross-Species Pharmacological Profile

In cynomolgus monkeys, ritobegron demonstrated in vitro bladder relaxation (EC50 8.2 ± 2.3 × 10⁻⁷ M, maximal relaxation 88.7 ± 3.7%) with bladder selectivity 79.3-fold versus atria and 1,200-fold versus trachea [1]. In vivo, ritobegron decreased intravesical pressure with an ED50 of 1.44 mg/kg without affecting mean blood pressure or heart rate [1]. The selectivity ratio differences between rat (2,078-fold for bladder vs. atria) and monkey (79.3-fold) illustrate species-dependent pharmacological profiles, a characteristic shared with other β3-AR agonists but quantified here across two preclinical species. These data provide a cross-species benchmark for translational researchers evaluating ritobegron's pharmacological consistency.

cynomolgus monkey intravesical pressure cardiovascular safety bladder relaxation species translation

Optimal Research and Procurement Application Scenarios for Ritobegron Ethyl


Preclinical OAB Efficacy Studies Requiring Cardiovascular Safety Documentation

Ritobegron ethyl is the appropriate compound selection for in vivo OAB efficacy studies where concomitant cardiovascular monitoring is essential and where the quantitative documentation of bladder-over-cardiovascular selectivity is required. The demonstrated 2,078-fold bladder selectivity versus atria in rats [1] and the absence of heart rate or blood pressure effects at effective intravesical pressure-reducing doses in both rats (ED50 0.4 mg/kg) and monkeys (ED50 1.44 mg/kg) [2] provide a robust evidence base for experimental designs requiring clean hemodynamic readouts.

In Vitro Receptor Selectivity Screening Using a β3-AR Agonist with Intermediate Selectivity Profile

For receptor pharmacology studies requiring a β3-AR agonist with a defined, intermediate selectivity window, ritobegron (as the active metabolite KUC-7322 for in vitro use) offers a β3-AR selectivity of >124-fold versus β1-AR and 28.1-fold versus β2-AR, directly compared under identical conditions to mirabegron, vibegron, and solabegron [1]. This intermediate selectivity makes ritobegron a suitable reference compound for calibrating assay systems where extreme β3-AR selectivity (as exhibited by vibegron at >7,937-fold) is not required or may mask subtle receptor-subtype interactions.

Polypharmacy and Drug-Drug Interaction Studies Requiring CYP-Sparing Background Therapy

In preclinical drug-drug interaction (DDI) studies where concomitant CYP-metabolized agents are administered, ritobegron's lack of CYP-mediated metabolism and absence of CYP inhibition [1] make it a superior tool compound compared to mirabegron, which is a known CYP2D6 substrate and inhibitor. The P-gp inhibitory activity of ritobegron should be accounted for in experimental designs involving P-gp substrates such as digoxin [1].

Comparative Bladder Pharmacology Studies vs. Antimuscarinic Agents

For studies designed to compare β3-AR agonist-mediated and antimuscarinic-mediated effects on bladder function, ritobegron's demonstrated differential profile versus tolterodine—preserving micturition pressure and residual volume while not impairing salivary secretion [1]—provides a mechanistically distinct comparator that highlights the advantages of β3-AR agonism over muscarinic receptor antagonism in OAB models.

Quote Request

Request a Quote for Ritobegron ethyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.